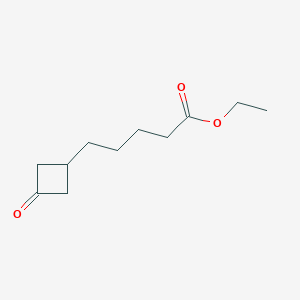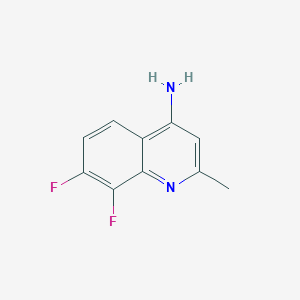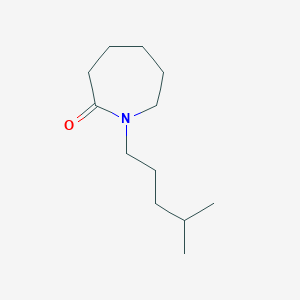![molecular formula C10H8N4O B11902846 2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one CAS No. 109224-44-4](/img/structure/B11902846.png)
2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one consists of a triazole ring fused to a quinazoline moiety, with a methyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium . This method is efficient and environmentally friendly, as it avoids the use of metal catalysts and harsh oxidants.
Industrial Production Methods
Industrial production of 2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
化学反应分析
Types of Reactions
2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazoline compounds.
科学研究应用
2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions such as iron (Fe³⁺).
Medicine: Explored for its antifungal and antioxidant properties.
作用机制
The mechanism of action of 2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of histone acetyltransferase PCAF, which plays a role in gene expression and cancer progression . The compound binds to the active site of PCAF, preventing its enzymatic activity and thereby exerting its anticancer effects.
相似化合物的比较
2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one can be compared with other triazoloquinazoline derivatives, such as:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer activity by targeting different molecular pathways.
Thiazoloquinazolines: Known for their antifungal and antioxidant properties.
The uniqueness of 2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one lies in its specific structural features and the diverse range of biological activities it exhibits.
属性
CAS 编号 |
109224-44-4 |
|---|---|
分子式 |
C10H8N4O |
分子量 |
200.20 g/mol |
IUPAC 名称 |
2-methyl-1H-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C10H8N4O/c1-6-11-10-12-8-5-3-2-4-7(8)9(15)14(10)13-6/h2-5H,1H3,(H,11,12,13) |
InChI 键 |
MWAHWFSAZYZZAB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=NC3=CC=CC=C3C(=O)N2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Propanoyloxy)phenyl]boronic acid](/img/structure/B11902772.png)
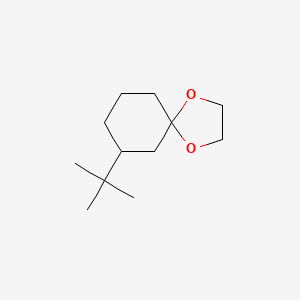
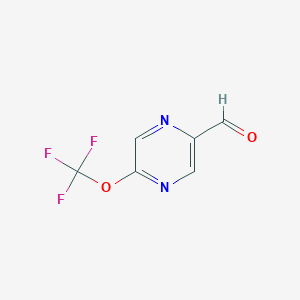

![1h-Imidazo[4,5-b]pyridine-6-sulfonic acid](/img/structure/B11902794.png)


